ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate
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Overview
Description
Ethyl 2-isopropyl-3-[(3-nitrobenzoyl)hydrazono]butanoate is a complex organic compound with the molecular formula C16H21N3O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-isopropyl-3-[(3-nitrobenzoyl)hydrazono]butanoate typically involves the condensation of ethyl 2-isopropyl-3-oxobutanoate with 3-nitrobenzoyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isopropyl-3-[(3-nitrobenzoyl)hydrazono]butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazones.
Scientific Research Applications
Ethyl 2-isopropyl-3-[(3-nitrobenzoyl)hydrazono]butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-isopropyl-3-[(3-nitrobenzoyl)hydrazono]butanoate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl hydrazone moiety can interact with enzymes and receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-isopropyl-3-[(2-nitrobenzoyl)hydrazono]butanoate
- Ethyl 2-isopropyl-3-[(4-nitrobenzoyl)hydrazono]butanoate
- Ethyl 2-isopropyl-3-[(3-nitrophenyl)hydrazono]butanoate
Uniqueness
Ethyl 2-isopropyl-3-[(3-nitrobenzoyl)hydrazono]butanoate is unique due to the specific positioning of the nitro group on the benzoyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C16H21N3O5 |
---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
ethyl 3-methyl-2-[(E)-C-methyl-N-[(3-nitrobenzoyl)amino]carbonimidoyl]butanoate |
InChI |
InChI=1S/C16H21N3O5/c1-5-24-16(21)14(10(2)3)11(4)17-18-15(20)12-7-6-8-13(9-12)19(22)23/h6-10,14H,5H2,1-4H3,(H,18,20)/b17-11+ |
InChI Key |
OAFMMMKCPXLOEZ-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC(=O)C(C(C)C)/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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